1-tert-Butyl-1H-imidazole

Organocatalysis N-Heterocyclic Carbenes Lewis Basicity

1-tert-Butyl-1H-imidazole is a N-substituted imidazole derivative featuring a bulky tert-butyl group at the N1 position of the imidazole ring. With a molecular formula of C₇H₁₂N₂ and a molecular weight of 124.18 g/mol , this compound exists as a colorless to pale yellow liquid (boiling point: 105 °C at 12 mmHg) with a predicted density of 0.92 g/cm³ and a pKa of 7.22.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 45676-04-8
Cat. No. B1267054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-1H-imidazole
CAS45676-04-8
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=CN=C1
InChIInChI=1S/C7H12N2/c1-7(2,3)9-5-4-8-6-9/h4-6H,1-3H3
InChIKeyAMQKPABOPFXDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-1H-imidazole (CAS 45676-04-8): A Sterically Demanding N-Alkyl Imidazole Building Block for Ligand Design and Organocatalysis


1-tert-Butyl-1H-imidazole is a N-substituted imidazole derivative featuring a bulky tert-butyl group at the N1 position of the imidazole ring. With a molecular formula of C₇H₁₂N₂ and a molecular weight of 124.18 g/mol [1], this compound exists as a colorless to pale yellow liquid (boiling point: 105 °C at 12 mmHg) with a predicted density of 0.92 g/cm³ and a pKa of 7.22 . The tert-butyl substituent confers pronounced steric bulk and enhanced lipophilicity (estimated LogP 1.97), making it a versatile building block in synthetic chemistry . Its primary applications include serving as a precursor to N-heterocyclic carbenes (NHCs), as a ligand in transition metal complexes, and as a pharmaceutical intermediate in the synthesis of bioactive molecules [2][3].

The Critical Distinction of 1-tert-Butyl-1H-imidazole: Why 1-Methylimidazole or 1-n-Butylimidazole Cannot Be Interchanged


In many procurement workflows, 1-alkylimidazoles are treated as interchangeable commodities; however, the tert-butyl substituent in 1-tert-butyl-1H-imidazole creates a unique steric and electronic profile that fundamentally alters its behavior in key applications compared to common linear or smaller branched analogs such as 1-methylimidazole (1-MeIm) or 1-n-butylimidazole (1-BuIm). The tert-butyl group imposes the highest steric demand among common N-alkyl imidazoles [1], leading to markedly reduced nucleophilicity of its derived N-heterocyclic carbene [2], distinct hydrogen bonding equilibria in solution [3], and specific coordination geometries in metal complexes [4]. Direct substitution with a less sterically hindered analog (e.g., 1-MeIm) would therefore result in a loss of these unique properties, potentially leading to failed syntheses, altered catalytic selectivity, or compromised bioactivity profiles. The following quantitative evidence guide documents exactly where these differences have been measured and why they matter for experimental design and procurement decisions.

Quantitative Differentiation of 1-tert-Butyl-1H-imidazole: Head-to-Head Performance Data Versus Key Analogs


N-Heterocyclic Carbene (NHC) Nucleophilicity: 3 Orders of Magnitude Rate Difference Compared to the Most Nucleophilic NHC

The nucleophilicity of N-heterocyclic carbenes (NHCs) derived from 1-tert-butyl-1H-imidazole is among the lowest reported for popular imidazolylidene NHCs. A comparative study of four common N-substituents (N-2,6-(CH3O)2C6H3, N-Mes, N-4-CH3OC6H4, and N-tert-butyl) found that the N-tert-butyl NHC is one of the least nucleophilic [1]. This difference is reflected in catalyst efficiency, with a three orders of magnitude rate difference observed between the most nucleophilic NHC (1a) and the N-tert-butyl NHC (1d) in a trienyl ester rearrangement [2]. This quantifies the profound impact of the tert-butyl group on NHC reactivity and provides a clear rationale for its selection when low nucleophilicity and high steric shielding are desired.

Organocatalysis N-Heterocyclic Carbenes Lewis Basicity

Hydrogen Bonding Equilibrium Shift: Enhanced Low-Barrier Hydrogen Bond (LBHB) Population with Carboxylic Acids

FTIR studies of carboxylic acid complexes with 1-alkylimidazoles in chloroform reveal that the size of the alkyl group influences the equilibrium between different hydrogen bonding motifs. While the carbonyl stretching frequencies in the complexes are unaffected by the alkyl group, increasing steric bulk shifts the equilibrium toward a partially ionic 'Type III' species characterized by a low barrier hydrogen bond (LBHB) [1]. The spectrum of 1-tert-butylimidazole (1-t-BuIm) with carboxylic acids shows a significantly enhanced intensity of the broad, strong hydrogen bond bands (~2500 and ~1900 cm⁻¹) compared to complexes with 1-methylimidazole (1-MeIm) and 1-n-butylimidazole (1-BuIm), indicating a higher population of LBHB-bonded complexes due to the tert-butyl group's greater steric demand [2]. This specific effect of the tert-butyl substituent on hydrogen bonding equilibria distinguishes it from its less hindered analogs.

Hydrogen Bonding FTIR Spectroscopy Acid-Base Complexes

Coordination Geometry in Cobalt(II) Complexes: Steric Demand of the tert-Butyl Group Does Not Distort Tetrahedral Geometry

Despite the significantly larger steric bulk of the tert-butyl group compared to a methyl group, the coordination geometry around the metal center in analogous cobalt(II) complexes remains surprisingly similar. The crystal structure of bis(1-tert-butyl-1H-imidazole-κN3)dichloridocobalt(II) reveals Co-N bond lengths of 2.013(2) and 2.019(2) Å and an N-Co-N angle of 109.65(7)°, which are not significantly longer or wider than those in the corresponding methyl-substituted complex bis(methylimidazole)CoCl2 (Co-N lengths not significantly different; N-Co-N angle = 110.6(1)°) [1]. The most notable difference is the orientation of the imidazole ring protons, not a geometric distortion [2]. This demonstrates that the tert-butyl group can provide substantial steric shielding around the metal's periphery without forcing an undesirable change in the core coordination sphere.

Coordination Chemistry X-ray Crystallography Transition Metal Complexes

Strategic Procurement Applications for 1-tert-Butyl-1H-imidazole Based on Quantified Differentiation Evidence


Design of Sterically Demanding N-Heterocyclic Carbene (NHC) Ligands and Organocatalysts

The three-orders-of-magnitude reduction in NHC nucleophilicity compared to the most nucleophilic NHCs [1] makes 1-tert-butyl-1H-imidazole the preferred precursor for applications requiring low-nucleophilicity, high-basicity carbenes. This is particularly valuable in organocatalytic processes where undesired nucleophilic pathways must be suppressed to achieve high selectivity, such as in enantioselective rearrangements or reactions with sensitive electrophiles. Researchers developing new NHC catalysts or ligands should procure this specific N-alkylimidazole when the experimental design demands a carbene with minimal nucleophilic character but maximal steric protection.

Synthesis of Transition Metal Complexes Requiring Steric Shielding Without Core Geometry Distortion

Crystallographic evidence demonstrates that 1-tert-butyl-1H-imidazole can provide substantial steric bulk around a metal center (e.g., Co(II)) without significantly altering the primary coordination sphere's bond lengths or angles compared to a methyl analog [2]. This property is crucial for the synthesis of homogeneous catalysts, molecular magnets, or functional materials where protecting the metal from unwanted substrate approach or dimerization is necessary while preserving the desired electronic and geometric structure. The compound offers a 'drop-in' steric shield for metal centers already optimized for a specific geometry.

Fine-Tuning Hydrogen Bonding Networks in Supramolecular and Acid-Base Systems

The enhanced population of low-barrier hydrogen bond (LBHB) complexes with carboxylic acids, driven by the steric bulk of the tert-butyl group [3], positions 1-tert-butyl-1H-imidazole as a key reagent for studies of proton transfer, molecular recognition, and supramolecular assembly. Applications may include the design of selective extractants for organic acids, the construction of hydrogen-bonded organic frameworks (HOFs), or the investigation of short-strong hydrogen bonds in biological model systems. The specific shift in hydrogen bonding equilibrium relative to 1-methylimidazole and 1-n-butylimidazole provides a quantifiable knob for tuning intermolecular interactions.

Pharmaceutical Intermediate for Novel Antifungal Agents and Bioactive Molecules

1-tert-Butyl-1H-imidazole serves as a key building block in the synthesis of 1-(1-tert-butyl-1H-imidazol-4-yl)-1H-1,2,3-triazole derivatives, which are claimed in patents to possess fungicidal activity [4]. Furthermore, its structural motif is present in compounds designed to inhibit ergosterol synthesis in fungal membranes , a well-established mechanism for antifungal drugs. The tert-butyl group's lipophilicity (LogP ~1.97) and steric profile contribute to the pharmacokinetic and target-binding properties of these bioactive compounds. Procurement for medicinal chemistry programs focused on novel antifungal agents or other imidazole-based therapeutics is a primary industrial application.

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